Warfarin sodium

Description

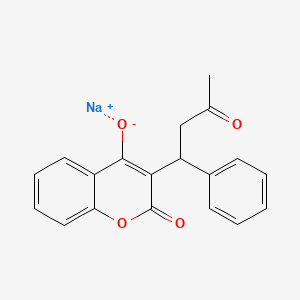

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYITYFHKDODNCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035010 | |

| Record name | Sodium warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) | |

| Record name | WARFARIN SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

129-06-6, 5543-79-3 | |

| Record name | WARFARIN SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WARFARIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Warfarin Sodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of warfarin (B611796) sodium, a widely used anticoagulant. This document details established experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key chemical and logical pathways to support research and development in the pharmaceutical field.

Synthesis of Warfarin

The synthesis of warfarin primarily revolves around the Michael addition of 4-hydroxycoumarin (B602359) to benzalacetone. Both racemic and asymmetric approaches have been extensively developed to meet different clinical and research needs.

Racemic Synthesis of Warfarin

The most common and industrially significant method for producing racemic warfarin is the base- or acid-catalyzed Michael condensation reaction between 4-hydroxycoumarin and benzalacetone.[1] A variety of catalysts and solvent systems have been employed to optimize yield and reaction time.

| Catalyst/Solvent System | Reaction Time | Temperature | Yield (%) | Reference |

| Pyridine (catalyst and solvent) | 24 hours | Reflux | 39.4 | [2] |

| Water | 4-8 hours | Reflux | 48 | [3] |

| Water with Ammonia (catalyst) | 4.5 hours | Reflux | 80 | [2] |

| Ionic Liquid ([bmim]Br) | 5 hours | Room Temp. | 96 | [2] |

| Ionic Liquid ([bmim]BF4) | 6 hours | 50°C | 82 | [2] |

| DL-Valine in DMSO | 16 hours | 20°C | 84 | [4] |

-

Reactant Preparation : In a reaction vessel, combine 4-hydroxycoumarin (1 mmol) and benzalacetone (1 mmol).

-

Catalyst Addition : Add 1-butyl-3-methylimidazolium bromide ([bmim]Br) (1 mmol) to the mixture.

-

Reaction : Stir the mixture at room temperature for 5 hours.

-

Work-up :

-

Add water to the reaction mixture.

-

Extract the product with ethyl acetate (B1210297) (2 x 5 mL).

-

Dry the combined organic phases over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain pure racemic warfarin.

-

Asymmetric Synthesis of Warfarin

The (S)-enantiomer of warfarin is known to be significantly more potent as an anticoagulant than the (R)-enantiomer.[3] This has driven the development of several asymmetric synthesis strategies to produce enantiomerically pure or enriched warfarin.

-

Asymmetric Hydrogenation : This method, developed by DuPont Merck Pharmaceutical, utilizes a DuPHOS-Rh(I) catalyzed hydrogenation of a warfarin precursor. This route can yield enantioselectivities of 82-86% enantiomeric excess (e.e.) in methanol, which can be enhanced to >98% e.e. after a single recrystallization.[3]

-

Hetero-Diels-Alder Cycloaddition : A notable feature of this approach is that it does not start from racemic warfarin. It involves a hetero-Diels-Alder reaction of an iso-propenyl ether with 4-hydroxycoumarin, achieving an enantiomeric excess of 95% for (S)-warfarin.[3]

-

Organocatalysis : Chiral primary amines, such as those derived from 1,2-diphenylethylenediamine, have been successfully used to catalyze the enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones.[5] This approach is considered a "green" synthesis method.[6]

| Method | Catalyst | Solvent | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Hydrogenation | (S,S)-Et-DuPHOS-Rh(I) | Methanol | 82-86 | [3] |

| Hetero-Diels-Alder | Tietze Base | Dry Dioxane | 95 | [3] |

| Organocatalysis | (S,S)-1,2-diphenylethylenediamine | Aqueous THF | 85-93 | [7] |

| Organocatalysis | Quinoline-derived diamine | Water | up to 91 | [6] |

| Organocatalysis | Squaramide-based primary diamine | CH₂Cl₂ with AcOH | up to 96 | [8][9] |

-

Reactant and Catalyst Preparation : In a suitable reaction vessel, combine 4-hydroxycoumarin (0.126 mmol), benzylidene acetone (B3395972) (0.151 mmol), and a C2-symmetric squaramide-based primary diamine catalyst (10 mol%).

-

Solvent and Additive : Add dichloromethane (B109758) (CH₂Cl₂) as the solvent, followed by acetic acid (AcOH) as an additive.

-

Reaction : Stir the reaction mixture at room temperature for 24 hours.

-

Purification : The resulting (S)-warfarin can be purified via column chromatography to achieve high enantiomeric purity.

Purification of Warfarin and Conversion to Warfarin Sodium

Crude warfarin from synthesis typically requires purification to remove unreacted starting materials and byproducts. The purified warfarin acid is then converted to its sodium salt for pharmaceutical formulation.

Purification of Warfarin Acid

Recrystallization is a standard technique for purifying crude warfarin. The choice of solvent is critical for successful purification.

-

Single-Solvent Recrystallization : An ideal solvent for this method dissolves warfarin sparingly at room temperature but readily at its boiling point.[10]

-

Two-Solvent Recrystallization : This method employs two miscible solvents. The first solvent should dissolve warfarin well at all temperatures, while the second should not dissolve it well at any temperature.[7]

-

Solvent Selection : Determine a suitable solvent in which warfarin has low solubility at room temperature and high solubility at the solvent's boiling point (e.g., an acetone-water mixture).[11]

-

Dissolution : Dissolve the crude warfarin in a minimal amount of the hot solvent.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation : Collect the purified warfarin crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[12]

-

Drying : Dry the crystals to remove any remaining solvent.

Conversion of Warfarin Acid to this compound

The final step for pharmaceutical use is the conversion of purified warfarin acid to its sodium salt. This is typically achieved by reacting warfarin acid with a sodium base.

-

Reaction with Sodium Hydroxide : Warfarin acid can be reacted with an aqueous solution of sodium hydroxide.[13]

-

Reaction with Sodium Carbonate/Bicarbonate : Using a volatilizable base like sodium carbonate or bicarbonate in a polar organic solvent such as ethanol (B145695) is another common method.[14]

-

Reaction Setup : Combine pure warfarin acid (1 kg), sodium carbonate (0.4 to 0.5 kg), and absolute ethanol (5-6 liters) in a reaction vessel with stirring.

-

Reaction : Stir the mixture at a temperature below 30°C for one hour, then warm to 30-35°C and stir for an additional hour.

-

Filtration : Remove insoluble salts by filtration at room temperature.

-

pH Adjustment : Adjust the pH of the filtrate to a range of 7.8 to 8.1.

-

Solvent Removal : Evaporate the solvent under vacuum at a temperature below 50°C until a heavy syrup is formed.

-

Drying : The syrup is further dried under vacuum at a temperature below 70°C to yield solid this compound. The solid can be ground to a fine powder to facilitate the removal of any remaining solvent.

Purification via Clathrate Formation

This compound can be further purified by forming a crystalline clathrate with isopropanol (B130326) (IPA).[15] This process helps to eliminate impurities. The pure this compound is then obtained by removing the isopropanol from the clathrate, which can be achieved under controlled heating.[16]

Visualizing the Pathways

Synthesis and Purification Workflows

The following diagrams illustrate the chemical synthesis pathway of racemic warfarin and a general workflow for its purification and conversion to this compound.

Caption: Racemic synthesis of warfarin via Michael addition.

Caption: General workflow for warfarin purification.

Logical Decision Pathway for Synthesis Method Selection

The choice between racemic and asymmetric synthesis depends on the desired final product and application.

Caption: Decision tree for warfarin synthesis method selection.

References

- 1. researchgate.net [researchgate.net]

- 2. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction [ch.ic.ac.uk]

- 4. Warfarin synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Home Page [chem.ualberta.ca]

- 8. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. edu.rsc.org [edu.rsc.org]

- 11. CN1505620A - Process for purification of warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. CA2438407A1 - Preparation of this compound from warfarin acid - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. This compound Stability in Oral Formulations [mdpi.com]

- 16. JP2004520426A - Preparation of this compound from this compound-2-propanol clathrate by solvent exclusion - Google Patents [patents.google.com]

Crystal Structure of Warfarin Sodium Clathrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of warfarin (B611796) sodium clathrate, a crystalline form of the widely used anticoagulant. Warfarin sodium can exist in two solid forms: an amorphous state and a crystalline clathrate.[1] The crystalline form is a host-guest complex where this compound acts as the host and isopropyl alcohol (IPA) and water molecules are the guests.[2][3] This document details the crystallographic properties, analytical characterization, and stability of this important pharmaceutical solid.

Crystallographic and Compositional Data

This compound clathrate is a solvate where the crystal lattice entraps molecules of isopropyl alcohol and water.[3][4] The ratio of this compound to the guest molecules can vary. It has been established that a continuous series of compositions can exist, with the ratio of sodium warfarin to 2-propanol and water ranging from 8:4:0 to 8:2:2, while still maintaining a monoclinic space lattice.[3] Upon receipt, crystalline this compound is typically an isopropanol (B130326) clathrate containing approximately 8.3% isopropyl alcohol (IPA) and 0.57% water.[2][5] The United States Pharmacopeia (USP) defines a molecular ratio of 2:1 between warfarin and IPA for the crystalline clathrate.[4]

The crystal structure of this compound clathrate has been determined to be a monoclinic space lattice with the space group P21/c.[6]

Table 1: Crystallographic Data for this compound Clathrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P21/c | [6] |

| a | 15.4 Å | [6] |

| b | 11.4 Å | [6] |

| c | 22.7 Å | [6] |

| β | 107° | [6] |

Host-Guest Interaction in this compound Clathrate

The stability and crystalline nature of this compound clathrate are critically dependent on the presence of the guest molecules, primarily isopropyl alcohol, within the crystal lattice. The diagram below illustrates the fundamental host-guest relationship.

Caption: Diagram illustrating the entrapment of guest molecules within the host lattice.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the structure, composition, and stability of this compound clathrate.

XRPD is a primary technique for identifying the crystalline form of this compound and for quantitative analysis of crystallinity in drug products.[7][8]

-

Sample Preparation: For bulk drug, the powder is packed into a sample holder. For tablets, twenty tablets are weighed, and the equivalent of 5 mg of this compound clathrate is taken into a 100 ml volumetric flask.[9] The powder is thoroughly mixed with excipients if required for quantitative analysis.[8]

-

Instrumentation: A standard X-ray diffractometer is used.

-

Data Collection: Diffractograms are collected over a specific 2θ range. A distinctive region for this compound clathrate is between 7-9° 2θ, where the peak intensity correlates with the percentage of crystalline material.[8]

-

Analysis: The presence of sharp peaks in the diffractogram confirms the crystalline nature. The amorphous form will show a broad halo instead of sharp peaks. Quantitative analysis can be performed by creating a calibration curve of peak intensity versus known concentrations of crystalline this compound.[8]

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and desolvation characteristics.

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Samples are heated in a sealed aluminum pan at a constant rate.

-

Observations: this compound clathrate exhibits a distinct endothermic peak around 192.34 °C, which corresponds to the release of isopropanol followed by the melting of the crystalline form.[1] In another study, a melting point of 187°C with an onset temperature of 170°C was reported.[10] The amorphous form shows a broad endotherm at approximately 100 °C due to water loss.[1]

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: The mass of the sample is monitored as a function of temperature.

-

Observations: TGA thermograms of the clathrate show a weight loss corresponding to the desolvation of IPA, which occurs concurrently with melting.[3]

-

Table 2: Thermal Properties of this compound Clathrate

| Analytical Technique | Parameter | Value | Reference |

| DSC | Melting/Desolvation Peak | 192.34 °C | [1] |

| DSC | Onset of Melting/Desolvation | 170 °C | [10] |

| DSC | Melting Point | 187 °C | [10] |

| DSC | Enthalpy of Desolvation/Melting | 53.3 J/g | [10] |

| TGA | Weight Loss (corresponding to IPA) | ~8.3% | [2][3] |

Raman and Infrared (IR) spectroscopy are used to differentiate between the clathrate and amorphous forms of this compound.[1][7]

-

Transmission Raman Spectroscopy (TRS):

-

Protocol: Whole intact tablets can be analyzed without sample preparation.[11]

-

Observations: Subtle but distinct spectral differences between the amorphous and clathrate forms are observed at wavenumbers such as 680 cm⁻¹, 818 cm⁻¹, 1030 cm⁻¹, 1420 cm⁻¹, 1460 cm⁻¹, and 1635 cm⁻¹.[11] Specifically, a peak at 681 cm⁻¹ is indicative of the clathrate form, while a peak at 679 cm⁻¹ suggests the amorphous sodium salt.[11]

-

-

Solid-State NMR Spectroscopy (ssNMR):

-

Protocol: 13C CP/MAS and 23Na MAS NMR spectra are acquired. For tablets with low drug content (e.g., 3%), long acquisition times (up to 72 hours) may be necessary to achieve an adequate signal-to-noise ratio.[12]

-

Observations: ssNMR can reliably identify the structural and physical state of this compound in tablet formulations.[12]

-

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of a sample suspected to be this compound clathrate.

Caption: A logical workflow for the characterization of this compound clathrate.

Stability of this compound Clathrate

The stability of the clathrate is highly dependent on environmental conditions, particularly humidity.[2]

-

Hygroscopicity: At relative humidities (RH) of 58% or below, the exchange of IPA for water is insignificant.[2][5] However, at 68% RH or above, the clathrate tends to lose IPA while absorbing water, which can lead to its conversion to the amorphous state.[2][5]

-

Thermal Stability: Physical changes in the clathrate have been observed after isothermal storage for 24 hours at 80°C and 11 hours at 120°C.[2][5] The rate of IPA loss is dependent on temperature.[2][5]

The transformation of the crystalline this compound clathrate to its acidic form can occur during accelerated aging in commercial tablets, a change that can be monitored by techniques like Raman spectroscopy and ssNMR.[4][12]

Conclusion

The crystalline clathrate of this compound is a well-defined structure whose stability and properties are intrinsically linked to the presence of guest molecules, primarily isopropyl alcohol. A multi-technique approach, including XRPD, thermal analysis, and spectroscopy, is essential for its complete characterization. Understanding the crystallographic details and stability profile of this compound clathrate is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing this active ingredient.

References

- 1. mdpi.com [mdpi.com]

- 2. Physical chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Changes of Sodium Warfarin in Tablets Affecting the Dissolution Profiles and Potential Safety of Generic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical chemical stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Stability in Oral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of X-ray diffraction method for quantitative determination of crystallinity in this compound products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Figure 8 from Physical chemical stability of this compound | Semantic Scholar [semanticscholar.org]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Warfarin Sodium Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of warfarin (B611796) sodium in various preclinical animal models. Warfarin, a widely used anticoagulant, exhibits a narrow therapeutic index, making a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) critical for both efficacy and safety assessments in drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core biological pathway and experimental workflows to support researchers in designing and interpreting their studies.

Quantitative Pharmacokinetic Parameters of Warfarin in Animal Models

The pharmacokinetic profile of warfarin varies significantly across different animal species. These differences are crucial considerations when selecting an appropriate model for preclinical studies and for extrapolating data to humans. The following tables summarize key pharmacokinetic parameters for warfarin in several commonly used animal models.

Table 1: Warfarin Pharmacokinetic Parameters in Rats

| Parameter | Value | Dosing Route & Regimen | Reference |

| Area Under the Curve (AUC) | 180 µg·h/mL (Male) | 2 mg/kg (Oral) | [1][2] |

| 345 µg·h/mL (Female) | 2 mg/kg (Oral) | [1][2] | |

| Apparent Volume of Distribution (Vd) | Increased with increasing dose | 1, 2, 8, and 40 mg/kg (IV) | [3][4] |

| Total Body Clearance (CL) | Decreased with increasing dose | 0.1 and 1.0 mg/kg (IV) | [5] |

| Protein Binding | Strong binding to serum albumin | Not specified | [6] |

Table 2: Warfarin Pharmacokinetic Parameters in Dogs

| Parameter | Value | Dosing Route & Regimen | Reference |

| Elimination Half-Life (t½) | 14.5 ± 4.1 h | 1.5 mg/kg (IV) | [7] |

| Apparent Volume of Distribution (Vd) | 0.22 ± 0.04 L/kg | 1.5 mg/kg (IV) | [7] |

| Recommended Oral Maintenance Dose | 0.22 mg/kg every 12 h | Oral | [7] |

Table 3: Warfarin Pharmacokinetic Parameters in Cynomolgus Monkeys

| Parameter | Value | Dosing Route & Regimen | Reference |

| Elimination Half-Life (R-warfarin) | Varies with P450 2C19 genotype | 1.0 mg/kg (Oral and IV) | [8] |

| Total Body Clearance (R-warfarin) | Varies with P450 2C19 genotype | 1.0 mg/kg (Oral and IV) | [8] |

Table 4: Warfarin Pharmacokinetic Parameters in Cats

| Parameter | Value | Dosing Route & Regimen | Reference |

| Elimination Half-Life (t½) (S-warfarin) | 28.2 h | 0.5 mg/kg (IV) | [9] |

| Elimination Half-Life (t½) (R-warfarin) | 18.3 h | 0.5 mg/kg (IV) | [9] |

| Time to Maximum Concentration (Tmax) | 0.87 h (S-warfarin), 0.75 h (R-warfarin) | Oral (0.1, 0.25, and 0.5 mg/kg) | [9] |

| Protein Binding | >96.5% | Not specified | [9] |

| Recommended Daily Oral Dose | 0.061–0.088 mg/kg | Oral | [10] |

Table 5: Warfarin Pharmacokinetic Parameters in Rabbits

| Parameter | Value | Dosing Route & Regimen | Reference |

| Saliva to Plasma (S/P) Ratio | ~0.07 | 50 mg/kg (IV) and 100 mg/kg (Oral) | [11] |

| Saliva to Plasma Unbound Fraction (S/Pf) Ratio | ~0.92 | 50 mg/kg (IV) and 100 mg/kg (Oral) | [11] |

| Time to Maximum Concentration (Tmax) | 8.1 ± 0.4 h | 0.5 mg/kg (Oral) | [12] |

| Maximum Plasma Concentration (Cmax) | 1.9 ± 0.1 µg/mL | 0.5 mg/kg (Oral) | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key experiments cited in warfarin research.

Animal Dosing and Sample Collection

Objective: To administer warfarin to animal models and collect serial blood samples for pharmacokinetic analysis.

Materials:

-

Warfarin sodium (pharmaceutical grade)

-

Vehicle for administration (e.g., saline, water)

-

Animal models (e.g., Sprague-Dawley rats, Beagle dogs)

-

Gavage needles (for oral administration)

-

Syringes and needles (for intravenous administration)

-

Anticoagulant tubes (e.g., EDTA-K2)

-

Centrifuge

-

Pipettes and storage vials

Procedure:

-

Animal Preparation: Animals are fasted overnight prior to dosing but have free access to water.

-

Dose Preparation: this compound is dissolved in the appropriate vehicle to the desired concentration.

-

Administration:

-

Oral (PO): A specific volume of the warfarin solution is administered directly into the stomach using a gavage needle. Doses can range from 0.1 to 2 mg/kg depending on the animal model and study objective.[1][13][14]

-

Intravenous (IV): A specific volume of the sterile warfarin solution is injected into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs). Doses can range from 0.1 to 1.5 mg/kg.[5][7]

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-dosing.[15] Blood is drawn from an appropriate site (e.g., orbital sinus or tail vein in rats, jugular or cephalic vein in dogs) into tubes containing an anticoagulant.

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.[15]

-

Sample Storage: The plasma supernatant is transferred to labeled vials and stored at -70°C or -80°C until analysis.[15]

Quantification of Warfarin in Plasma

Objective: To accurately measure the concentration of warfarin in plasma samples using analytical chemistry techniques.

Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for quantifying warfarin in biological matrices.[15][16]

Materials:

-

HPLC-MS/MS system

-

Analytical column (e.g., HYPERSIL CHIRAL-OT)[15]

-

Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid or ammonium (B1175870) acetate)[16]

-

Internal standard (e.g., coumachlor)[16]

-

Protein precipitation agents (e.g., methanol-acetonitrile mixture)[15]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 300 µL of a methanol-acetonitrile (1:1, v/v) solution containing the internal standard.[15]

-

Vortex the mixture for 5 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.[15]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[15]

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol-water, 1:1, v/v).[15]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Detect warfarin and the internal standard using multiple-reaction monitoring (MRM) in negative ion mode. The ion transition for warfarin is typically m/z 307 → 161.[16]

-

-

Quantification:

-

Construct a calibration curve using standards of known warfarin concentrations.

-

Determine the concentration of warfarin in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[15]

-

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is also used for the quantification of warfarin enantiomers in plasma.[17]

Materials:

-

HPLC system with a fluorescence detector

-

Chiral column (e.g., Chiralcel OD-RH)[17]

-

Mobile phase (e.g., acetonitrile and phosphate (B84403) buffer)[17]

-

Liquid-liquid extraction solvents (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an extraction solvent.

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer containing warfarin to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the sample onto the chiral column to separate the R- and S-warfarin enantiomers.[17]

-

-

Fluorescence Detection:

-

Detect the warfarin enantiomers using an excitation wavelength of 310 nm and an emission wavelength of 350 nm.[17]

-

-

Quantification:

-

Quantify the concentration of each enantiomer using a calibration curve prepared with known standards.[17]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding and communication. The following diagrams were created using the DOT language in Graphviz.

Warfarin's Mechanism of Action: The Vitamin K Cycle

Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1).[18] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X.[19][20][21] Inhibition of this process leads to the production of inactive clotting factors, thereby reducing the blood's ability to clot.

References

- 1. Gender differences in pharmacokinetics of oral warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution pharmacokinetics of warfarin in the rat, a non-linear multicompartment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacokinetics of coumarin anticoagulants XLIV: Dose-dependent pharmacokinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Rodenticidal action of warfarin/4th communication: Binding to serum albumin of mice and rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Warfarin in the dog: pharmacokinetics as related to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Slow R-warfarin 7-hydroxylation mediated by P450 2C19 genetic variants in cynomolgus monkeys in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma pharmacokinetics of warfarin enantiomers in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Salivary excretion of warfarin in rabbits: relationship between pharmacological effect and salivary pharmacokinetics of warfarin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intestinal toxicity of oral warfarin intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of subacute oral warfarin administration on peripheral blood granulocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pharmacodynamics of S-Warfarin Versus R-Warfarin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin (B611796), a cornerstone of oral anticoagulant therapy for over half a century, is administered as a racemic mixture of two enantiomers: S-warfarin and R-warfarin. Despite their identical chemical formula, these stereoisomers exhibit distinct pharmacodynamic and pharmacokinetic profiles, a critical consideration in clinical practice and drug development. This technical guide provides a comprehensive overview of the pharmacodynamics of S-warfarin versus R-warfarin, focusing on their differential interaction with the target enzyme, Vitamin K Epoxide Reductase (VKORC1), their relative potencies, and the experimental methodologies used to characterize these properties.

Core Pharmacodynamic Differences

The anticoagulant effect of warfarin is achieved through the inhibition of VKORC1, a crucial enzyme in the vitamin K cycle. This cycle is responsible for the post-translational gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. Inhibition of VKORC1 leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby impairing the coagulation cascade.

The primary pharmacodynamic distinction between the two enantiomers lies in their potency as VKORC1 inhibitors. S-warfarin is consistently reported to be 3 to 5 times more potent than R-warfarin in inhibiting VKORC1 .[1][2][3] This enhanced potency of the S-enantiomer is the principal reason for its greater contribution to the overall anticoagulant effect of racemic warfarin.

Quantitative Comparison of Potency

Quantifying the precise inhibitory concentration (IC50) of each enantiomer against VKORC1 has been challenging due to the influence of in vitro assay conditions. Early studies using dithiothreitol (B142953) (DTT) as a reducing agent yielded IC50 values in the millimolar range, which did not correlate well with therapeutic plasma concentrations.[4] More recent research has demonstrated that the use of a more physiologically relevant reductant, such as glutathione (B108866) (GSH), results in IC50 values for racemic warfarin in the nanomolar range, highlighting the tight-binding nature of this inhibition.[4] While direct comparative studies providing precise IC50 values for both S- and R-warfarin under these optimized conditions are limited, the consensus from various in vivo and in vitro studies firmly establishes the superior inhibitory activity of S-warfarin.

Data Presentation

Table 1: Relative Potency of Warfarin Enantiomers

| Parameter | S-Warfarin | R-Warfarin | Reference(s) |

| Relative Potency (VKORC1 Inhibition) | 3 - 5 times more potent | Less potent | [1][2][3] |

| Contribution to Anticoagulant Effect of Racemic Warfarin | Major contributor | Minor contributor | [5] |

Table 2: Metabolic Kinetic Parameters of Warfarin Enantiomers

The pharmacodynamic differences between S- and R-warfarin are further amplified by their distinct metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. S-warfarin is predominantly metabolized by CYP2C9, while R-warfarin is a substrate for multiple CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4.[3][6][7]

| Enantiomer | Primary Metabolizing Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/nmol P450) | Reference(s) |

| S-Warfarin | CYP2C9 | (S)-7-hydroxywarfarin | 3.5 - 4.4 | 51.1 | [8] |

| R-Warfarin | CYP3A4 | 10-hydroxywarfarin (B562548) | 166 | 713 | [9] |

| CYP2C19 | R-6-hydroxywarfarin | Not specified | Not specified | [7] | |

| R-7-hydroxywarfarin | Not specified | Not specified | [7] | ||

| R-8-hydroxywarfarin | Not specified | Not specified | [7] |

Experimental Protocols

In Vitro VKORC1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of S-warfarin and R-warfarin against VKORC1.

Methodology:

-

Enzyme Source: Microsomes are prepared from cells expressing recombinant human VKORC1.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the VKORC1-containing microsomes, a vitamin K epoxide substrate, and a reducing agent. To better mimic physiological conditions, glutathione (GSH) is used as the reductant instead of dithiothreitol (DTT).[4]

-

Inhibitor Addition: Varying concentrations of S-warfarin or R-warfarin are pre-incubated with the enzyme mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the vitamin K epoxide substrate. After a defined incubation period, the reaction is terminated.

-

Product Quantification: The amount of the product, vitamin K quinone, is quantified using methods such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Determination of Metabolic Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) for the metabolism of S-warfarin and R-warfarin by specific CYP450 enzymes.

Methodology:

-

Enzyme Source: Recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4, CYP1A2, CYP2C19) expressed in a suitable system (e.g., insect cells, bacteria) are used.

-

Incubation: The recombinant enzyme is incubated with a range of substrate concentrations (S-warfarin or R-warfarin) in the presence of a NADPH-generating system.

-

Metabolite Quantification: The formation of specific hydroxylated metabolites (e.g., 7-hydroxywarfarin (B562546) for S-warfarin, 10-hydroxywarfarin for R-warfarin) is measured over time using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

In Vivo Assessment of Anticoagulant Effect (Prothrombin Time)

Objective: To evaluate the anticoagulant effect of S-warfarin and R-warfarin in an in vivo model.

Methodology:

-

Animal Model: A suitable animal model, such as rats or mice, is used.

-

Drug Administration: The animals are administered either S-warfarin, R-warfarin, or a vehicle control.

-

Blood Sampling: Blood samples are collected at various time points after drug administration into tubes containing an anticoagulant (e.g., sodium citrate).

-

Plasma Preparation: The blood is centrifuged to obtain plasma.

-

Prothrombin Time (PT) Measurement:

-

The plasma sample is warmed to 37°C.

-

Thromboplastin and calcium are added to the plasma to initiate coagulation via the extrinsic pathway.

-

The time taken for a clot to form is measured in seconds. This is the prothrombin time.

-

-

Data Analysis: The PT values are compared between the different treatment groups. The results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.

Mandatory Visualization

Caption: The Vitamin K cycle and the inhibitory effects of S- and R-warfarin on VKORC1.

Caption: Experimental workflow for the in vitro VKORC1 inhibition assay.

Caption: Logical relationship of the pharmacodynamic properties of S- and R-warfarin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short Communication: R(+)XK469 inhibits hydroxylation of S-warfarin by CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

A Deep Dive into the Solubility of Warfarin Sodium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of warfarin (B611796) sodium in various organic solvents. Understanding the solubility of this widely used anticoagulant is critical for its formulation, development, and quality control. This document compiles available quantitative data, details common experimental protocols for solubility determination, and illustrates the logical workflow of such experiments.

Core Concept: Warfarin Sodium Solubility

This compound, the sodium salt of warfarin, is generally more soluble in aqueous solutions than its free acid form. However, its solubility in organic solvents is a crucial parameter for various pharmaceutical processes, including synthesis, purification, and the development of novel drug delivery systems. The following sections present quantitative solubility data and the methodologies used to obtain them.

Quantitative Solubility Data

The solubility of this compound and its related forms has been reported in several common organic solvents. The data, compiled from various sources, is presented in the tables below. It is important to note that solubility can be highly dependent on the specific form of the compound (e.g., solvate) and the experimental conditions.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | 50 | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 60 | Not Specified |

Table 2: Solubility of (+)-Warfarin

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Ethanol | ~5 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | ~25 | Not Specified | [1] |

| Dimethylformamide (DMF) | ~25 | Not Specified | [1] |

Table 3: Mole Fraction Solubility of this compound Isopropanol (B130326) Solvate (WS·IPA) at Different Temperatures

| Temperature (K) | Acetone | Ethanol | Isopropanol | Water |

| 278.15 | 0.0157 | 0.0165 | 0.0068 | 0.0331 |

| 283.15 | 0.0186 | 0.0191 | 0.0081 | 0.0378 |

| 288.15 | 0.0220 | 0.0221 | 0.0096 | 0.0432 |

| 293.15 | 0.0259 | 0.0256 | 0.0114 | 0.0494 |

| 298.15 | 0.0305 | 0.0297 | 0.0135 | 0.0565 |

| 303.15 | 0.0359 | 0.0345 | 0.0160 | 0.0646 |

| 308.15 | 0.0423 | 0.0401 | 0.0189 | 0.0739 |

| 313.15 | 0.0498 | 0.0466 | 0.0224 | 0.0845 |

| 318.15 | 0.0586 | 0.0542 | 0.0264 | 0.0967 |

| 323.15 | 0.0689 | 0.0630 | 0.0312 | 0.1107 |

| 328.15 | 0.0810 | 0.0732 | 0.0368 | 0.1268 |

| 333.15 | 0.0951 | 0.0851 | 0.0435 | 0.1453 |

Data for Table 3 is derived from a study on this compound isopropanol solvate (WS·IPA) and was determined using the polythermal method.[2][3][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The two most common methods, the Shake-Flask method and the Polythermal method, are detailed below.

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Methodology:

-

Preparation: An excess amount of the solid compound (the solute) is added to a known volume of the solvent in a sealed flask or vial.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated from the measured concentration.

Polythermal Method

The polythermal method is used to determine the solubility of a compound at various temperatures by observing the dissolution temperature of a suspension with a known composition.[2][6]

Methodology:

-

Sample Preparation: A series of samples are prepared with known concentrations of the solute in the solvent.

-

Heating and Observation: Each sample is heated at a controlled rate while being stirred. The temperature at which the last solid particles dissolve is visually or instrumentally determined. This temperature is the saturation temperature for that specific concentration.

-

Data Compilation: The process is repeated for all samples to obtain a series of solubility data points (concentration vs. temperature).

-

Solubility Curve: The collected data is plotted to generate a solubility curve, which shows the solubility of the compound as a function of temperature.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in solubility studies and the mechanism of action of warfarin, the following diagrams are provided.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Solubility Determination and Correlation of this compound 2‑Propanol Solvate in Pure, Binary, and Ternary Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination and Correlation of this compound 2‑Propanol Solvate in Pure, Binary, and Ternary Solvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Assessment of Warfarin Sodium's Anticoagulant Activity

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the anticoagulant effects of warfarin (B611796) sodium. It clarifies the distinction between warfarin's indirect in vivo mechanism and its assessment using in vitro diagnostic tests, provides detailed experimental protocols, and presents relevant quantitative data for reference.

Executive Summary: The Paradox of Warfarin's In Vitro Activity

Warfarin sodium is a coumarin (B35378) derivative that functions as a potent anticoagulant.[1][2] However, its mechanism of action is indirect and occurs in vivo, meaning it does not exhibit immediate anticoagulant properties when added directly to a plasma sample in vitro. Warfarin acts within the liver to inhibit the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[3][4] This inhibition disrupts the vitamin K cycle, a critical process for the post-translational gamma-carboxylation of several clotting factors.[1][5][6]

By blocking VKORC1, warfarin depletes the reduced, active form of vitamin K, leading to the hepatic synthesis and secretion of non-functional Vitamin K-dependent coagulation factors: Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][3][5] The anticoagulant effect in a patient is therefore delayed, taking 24 to 72 hours to manifest as the pre-existing functional clotting factors are cleared from circulation.[3][7]

Consequently, the "in vitro anticoagulant activity" of warfarin is a measure of the downstream consequences of its in vivo effects on plasma collected from a patient undergoing therapy. The primary laboratory tests used for this purpose are the Prothrombin Time (PT), reported as the International Normalized Ratio (INR), and the Activated Partial Thromboplastin (B12709170) Time (aPTT).

Mechanism of Action: The Vitamin K Cycle Inhibition

The core mechanism of warfarin is the disruption of the Vitamin K cycle in the hepatocyte. This pathway is essential for activating clotting factors by enabling them to bind calcium and phospholipid surfaces. Warfarin's inhibition of VKORC1 is the rate-limiting step that causes the anticoagulant effect.

Caption: Warfarin inhibits VKORC1, blocking Vitamin K recycling and preventing carboxylation of clotting factors.

Experimental Protocols for In Vitro Monitoring

The following sections detail the standard laboratory protocols for quantifying the anticoagulant effect of warfarin on plasma samples.

Prothrombin Time (PT) / International Normalized Ratio (INR)

The PT test assesses the integrity of the extrinsic and common pathways of the coagulation cascade (Factors VII, X, V, II, and Fibrinogen).[8] It is highly sensitive to reductions in Factor VII, which has the shortest half-life, making it the preferred test for monitoring warfarin therapy.

3.1.1 Experimental Workflow

Caption: Standard workflow for performing a Prothrombin Time (PT/INR) test on a plasma sample.

3.1.2 Detailed Protocol

-

Principle: When a reagent containing tissue factor (thromboplastin) and calcium is added to citrated plasma, the extrinsic pathway is activated, leading to clot formation. The time taken for this clot to form is the prothrombin time.[9][10]

-

Specimen Requirement: Platelet-poor plasma. Collect whole blood in a 3.2% sodium citrate tube (light blue top). The ratio of blood to anticoagulant must be 9:1.[9][11] An incompletely filled tube will lead to falsely prolonged results.[8]

-

Reagents and Equipment:

-

Procedure (Manual Method):

-

Collect whole blood and centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[9] Testing should be performed within 4 hours if kept at room temperature.[8][9]

-

Pre-warm the thromboplastin reagent and patient/control plasma samples to 37°C.[11]

-

Pipette 100 µL of plasma into a pre-warmed test tube.[11]

-

Incubate the plasma at 37°C for 1-2 minutes.[11]

-

Swiftly add 200 µL of the thromboplastin reagent to the plasma and simultaneously start a stopwatch.[11]

-

Observe the mixture for clot formation (e.g., by tilting the tube). Stop the watch at the first sign of a fibrin web.

-

Record the time in seconds. Perform in duplicate and average the results.

-

-

Result Interpretation: The result is reported in seconds and as an INR, which standardizes the PT ratio (Patient PT / Mean Normal PT) based on the sensitivity of the thromboplastin reagent (ISI value).

Activated Partial Thromboplastin Time (aPTT)

The aPTT test evaluates the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and Fibrinogen).[12][13] While it is prolonged by warfarin, it is less sensitive than the PT and is primarily used for monitoring heparin therapy.

3.2.1 Detailed Protocol

-

Principle: Plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin). This activates the intrinsic pathway. The subsequent addition of calcium triggers the coagulation cascade, and the time to clot formation is measured.[12][14]

-

Specimen Requirement: Platelet-poor plasma collected in a 3.2% sodium citrate tube, same as for the PT test.

-

Reagents and Equipment:

-

aPTT reagent (containing a contact activator and phospholipid).

-

0.025 M Calcium Chloride (CaCl2) solution.

-

Normal and abnormal control plasmas.[15]

-

Coagulometer or 37°C water bath and stopwatch.

-

Calibrated pipettes and plastic test tubes.

-

-

Procedure (Manual Method):

-

Prepare platelet-poor plasma as described for the PT test.

-

Pre-warm the CaCl2 solution to 37°C.[13]

-

Incubate the mixture at 37°C for a specified time (typically 3 minutes) to allow for optimal activation of contact factors.[13][15]

-

Rapidly add 50 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.[13][15]

-

Measure the time to clot formation. Record the time in seconds.

-

Quantitative Data Presentation

The effect of warfarin is quantified by the degree of prolongation of clotting times compared to a normal reference range. The goal of therapy is to maintain the patient's clotting time within a specific therapeutic window to prevent thrombosis without causing excessive bleeding.

| Parameter | Normal Reference Range | Therapeutic Range (Warfarin) | Primary Pathway(s) Assessed |

| Prothrombin Time (PT) | 11 - 13 seconds (approx.)[8][16] | Varies; INR is preferred | Extrinsic & Common |

| INR | 0.8 - 1.1[8] | 2.0 - 3.0 (most indications)[7] | Extrinsic & Common |

| aPTT | 25 - 36 seconds (approx.)[15] | 1.5 - 2.5 times control (approx.) | Intrinsic & Common |

Note: Reference ranges can vary significantly between laboratories depending on the reagents, instruments, and patient populations.

Conclusion

While this compound lacks direct, immediate anticoagulant activity in an in vitro setting, its profound in vivo effects on coagulation factor synthesis are reliably quantified by established in vitro assays. The Prothrombin Time/INR remains the gold standard for monitoring warfarin therapy due to its sensitivity to the early depletion of Factor VII. A thorough understanding of these testing principles and protocols is critical for researchers and clinicians involved in the development, study, and clinical management of oral anticoagulant therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. news-medical.net [news-medical.net]

- 3. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound|Research Grade [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Warfarin and Vitamin K in the Diet - Teach Me Pharm Practical Drug Review [teachmepharm.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 9. atlas-medical.com [atlas-medical.com]

- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 11. diagnolab.com.na [diagnolab.com.na]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. linear.es [linear.es]

- 14. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atlas-medical.com [atlas-medical.com]

- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Warfarin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin (B611796) sodium, a coumarin-based anticoagulant, is a widely prescribed medication for the prevention and treatment of thromboembolic disorders. Its efficacy and safety are critically dependent on maintaining a narrow therapeutic window, which can be influenced by various factors, including the stability of the drug substance. Understanding the degradation pathways of warfarin sodium and the nature of its byproducts is paramount for ensuring drug product quality, stability, and patient safety. This technical guide provides a comprehensive overview of the degradation of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as well as its metabolic degradation. Detailed experimental protocols, quantitative data, and visual representations of the degradation pathways are presented to support research and development in this area.

Metabolic Degradation

In vivo, this compound undergoes extensive metabolism primarily in the liver, mediated by various cytochrome P450 (CYP) enzymes. The metabolism is stereoselective, with the more potent S-enantiomer being metabolized differently than the R-enantiomer.

The primary metabolic pathways involve hydroxylation and reduction. The major hydroxylated metabolites include 3'-hydroxywarfarin, 4'-hydroxywarfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin, and 10-hydroxywarfarin. Additionally, the ketone group in the side chain can be reduced to form warfarin alcohols.[1][2][3][4] The S-enantiomer is predominantly metabolized by CYP2C9 to the inactive 7-hydroxywarfarin, while the R-enantiomer is metabolized by CYP1A2 and CYP3A4 to 6- and 10-hydroxywarfarin, respectively.[5][6] Another metabolite, dehydrowarfarin, has also been identified.[7]

Metabolic pathways of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways that may occur during the shelf-life of a drug product. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

Hydrolytic Degradation

This compound is susceptible to degradation in both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions (e.g., 1N HCl at 60°C for 2 hours), this compound undergoes significant degradation, with reports of up to 95.2% degradation.[8] While some studies suggest warfarin is stable in acidic conditions[9], others show significant degradation, indicating that the conditions of the study (temperature, acid concentration) are critical. The primary degradation pathway in acidic media is the conversion of the sodium salt to the less soluble acidic form of warfarin.[10]

Basic Hydrolysis: In basic conditions (e.g., 1N NaOH at 60°C for 2 hours), this compound shows a lower degree of degradation compared to acidic conditions, with reported degradation of around 23.5%.[8] Another study reported about 2% degradation in 1N NaOH at ambient temperature for 2 hours.[9] The hydrolysis in alkaline solutions can lead to the opening of the lactone ring of the coumarin (B35378) moiety.

Hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide (H2O2), leads to the degradation of this compound. Studies have shown around 5% to 46.4% degradation when exposed to 3% H2O2.[8][9] The degradation products are typically hydroxylated derivatives of warfarin, formed through the action of reactive oxygen species.

Oxidative degradation of this compound.

Photolytic Degradation

Exposure to light, particularly UV radiation, can cause warfarin to degrade. The photolytic degradation of warfarin is suggested to proceed via a unimolecular ring-opening of the coumarin moiety.[1][11] The quantum yields for the photolysis of warfarin are in the range of (2.9 ± 0.6) × 10⁻³.[11] Studies have reported around 6.2% degradation after exposure to UV light for 72 hours.[9]

Photolytic degradation of this compound.

Thermal Degradation

This compound is relatively stable under thermal stress. One study found no significant degradation when exposed to 80°C for 72 hours.[9] However, another study on crystalline this compound noted physical changes after storage at 80°C for 24 hours and 120°C for 11 hours, primarily related to the loss of isopropyl alcohol from the clathrate structure.[12][13] High-temperature decomposition can lead to the formation of toxic gases and vapors.[14]

Quantitative Data on Forced Degradation

The following table summarizes the quantitative data from forced degradation studies of this compound.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 2 hours | 60°C | 95.2 | [8] |

| Acid Hydrolysis | 0.1N HCl | 1.5 hours | 80°C | Stable | [9] |

| Base Hydrolysis | 1N NaOH | 2 hours | 60°C | 23.5 | [8] |

| Base Hydrolysis | 1N NaOH | 2 hours | Ambient | ~2 | [9] |

| Oxidative Stress | 3% H₂O₂ | 2 hours | 60°C | 46.4 | [8] |

| Oxidative Stress | 3% v/v H₂O₂ | 1 hour | Ambient | 5 | [9] |

| Thermal Stress | Dry Heat | 72 hours | 80°C | No degradation | [9] |

| Photolytic Stress | UV Light | 72 hours | - | 6.2 | [9] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline based on literature for conducting forced degradation studies on this compound.[8][9][15]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

For solid-state studies, use the powdered drug substance.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1N to 1N HCl at temperatures ranging from ambient to 80°C for a specified duration (e.g., 1.5 to 2 hours).

-

Base Hydrolysis: Treat the sample with 0.1N to 1N NaOH at temperatures ranging from ambient to 60°C for a specified duration (e.g., 2 hours).

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% to 30%) at ambient or elevated temperatures.

-

Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 80°C) for an extended period (e.g., 72 hours).

-

Photolytic Degradation: Expose the drug solution or solid to UV light (e.g., in a photostability chamber) for a defined period.

3. Sample Analysis:

-

After the stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Workflow for forced degradation studies.

HPLC Method for Warfarin and Degradation Products

The following is a representative HPLC method adapted from the literature for the analysis of warfarin and its degradation products.[8][9]

| Parameter | Specification |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 50 mM sodium hydrogen phosphate (B84403) dihydrate buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | Photodiode Array (PDA) at 280 nm |

| Column Temperature | Ambient |

Conclusion

The degradation of this compound is a complex process influenced by various factors including pH, temperature, light, and the presence of oxidizing agents. While metabolic degradation pathways are well-characterized, leading to hydroxylated and reduced byproducts, the exact structures of degradation products from forced degradation studies are less defined. Hydrolysis, particularly under acidic conditions, and oxidation are significant degradation pathways. Photolytic degradation proceeds through a ring-opening mechanism. Thermal degradation appears to be less critical under typical storage conditions but can lead to physical changes in the crystalline form. A thorough understanding of these degradation pathways and the implementation of robust analytical methods are crucial for the development of stable this compound formulations and for ensuring the safety and efficacy of this vital medication. Further research is warranted to fully elucidate the structures of all degradation byproducts and to develop a more comprehensive quantitative understanding of the degradation kinetics under various conditions.

References

- 1. Photochemistry of aqueous warfarin and 4-hydroxycoumarin - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Warfarin - Wikipedia [en.wikipedia.org]

- 7. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of this compound flavoured preservative-free oral liquid formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physical chemical stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physical chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Warfarin (HSG 96, 1995) [inchem.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Cellular Odyssey of Warfarin Sodium: An In-depth Technical Guide to Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin (B611796) sodium, a cornerstone of anticoagulant therapy for decades, exhibits a complex pharmacokinetic profile heavily influenced by its journey into and out of cells. A thorough understanding of the cellular uptake and transport mechanisms of this widely prescribed drug is paramount for optimizing its therapeutic efficacy and minimizing the risk of adverse events. This technical guide provides a comprehensive overview of the core processes governing the cellular disposition of Warfarin sodium, with a focus on the key protein transporters, the critical role of albumin, and the experimental methodologies used to elucidate these pathways.

Cellular Uptake and Efflux Mechanisms: A Transporter-Mediated Journey

The passage of Warfarin across cellular membranes is not a simple act of diffusion but rather a tightly regulated process orchestrated by a host of transporter proteins. These transporters, belonging to the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies, act as gatekeepers, controlling the influx and efflux of Warfarin in various tissues.

Key Influx Transporters

Emerging evidence points to the Organic Anion Transporter 2 (OAT2), a member of the SLC22A family, as a key player in the hepatic uptake of Warfarin.[1] Studies utilizing stably transfected HEK293 cells and primary human hepatocytes have demonstrated that both R- and S-enantiomers of Warfarin are substrates of OAT2.[1] This active transport into hepatocytes is a critical step preceding Warfarin's metabolic processing by cytochrome P450 enzymes, primarily CYP2C9.[1] The uptake by hepatocytes has been shown to be a rapid process, reaching a steady state in isolated rat hepatocytes in approximately thirty seconds.[2]

Key Efflux Transporters

The cellular concentration of Warfarin is also significantly modulated by efflux transporters that actively pump the drug out of cells. Notably, members of the ABC transporter family have been implicated in Warfarin efflux, thereby limiting its intracellular accumulation and contributing to drug resistance and tissue-specific distribution.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP has been identified as an efflux transporter for both R- and S-Warfarin.[3] This transporter is expressed in various tissues, including the intestine, liver, and the blood-brain barrier, where it plays a crucial role in limiting the distribution of its substrates.[4] Inhibition of BCRP has been shown to increase the intracellular concentration of Warfarin.[4]

-

Multidrug Resistance-Associated Proteins (MRPs/ABCC): Preliminary studies suggest that Warfarin may also interact with MRPs.[4] Inhibition of MRPs has been observed to decrease the accumulation of [3H]warfarin in in vitro models of the blood-brain barrier.[4]

The Pivotal Role of Albumin in Warfarin Transport

Warfarin is highly bound to plasma proteins, with albumin being the primary carrier.[5][6][7][8] This extensive protein binding has profound implications for Warfarin's cellular uptake and distribution. While it is the unbound, or free, fraction of a drug that is generally considered pharmacologically active and available for transport, the case of Warfarin is more nuanced.

Studies have shown that the hepatic uptake of Warfarin cannot be explained solely by the concentration of the unbound drug, suggesting an "albumin-mediated" transport mechanism.[9][10] This model posits that the interaction of the Warfarin-albumin complex with the hepatocyte surface facilitates the dissociation of Warfarin, thereby enhancing its uptake.[9] The liver cell surface appears to reduce the binding affinity of Warfarin for albumin, promoting its transfer into the cell.[9] This phenomenon underscores the dynamic interplay between plasma protein binding and membrane transporters in determining the intracellular concentration of Warfarin.

Quantitative Analysis of Warfarin Transport

The kinetics of Warfarin transport can be characterized by parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These values provide quantitative insights into the affinity of the transporter for the drug and the efficiency of the transport process.

| Transporter | Enantiomer | Cell System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| OAT2 | R-Warfarin | Stably transfected HEK293 cells | ~7-12 | Not specified | [1] |

| OAT2 | S-Warfarin | Stably transfected HEK293 cells | ~7-12 | Not specified | [1] |

| OAT2 | Racemic Warfarin | Primary human hepatocytes | ~7-10 | Not specified | [1] |

| CYP2C9 | S-Warfarin | Human Liver Microsomes | 3.3 ± 0.3 | 6.9 ± 0.2 | [11] |

Table 1: Kinetic Parameters of Warfarin Transport and Metabolism. This table summarizes the available quantitative data for the transport and metabolism of Warfarin enantiomers.

Experimental Protocols

The elucidation of Warfarin's cellular transport mechanisms relies on a variety of in vitro experimental models. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Warfarin Uptake Assay in Suspension Hepatocytes

This protocol is adapted from methodologies for determining the rate of uptake of test articles in cryopreserved hepatocytes.[12][13][14]

1. Cell Preparation:

- Thaw cryopreserved human hepatocytes according to the manufacturer's protocol.

- Perform a cell count and assess viability using a method such as trypan blue exclusion.

- Resuspend the hepatocytes in a suitable incubation buffer (e.g., Krebs-Henseleit buffer) at a concentration of 1 x 10^6 viable cells/mL.

2. Incubation:

- Pre-warm the hepatocyte suspension and a solution of radiolabeled Warfarin (e.g., [3H]Warfarin or [14C]Warfarin) to 37°C.

- Initiate the uptake experiment by adding the Warfarin solution to the hepatocyte suspension. The final concentration of Warfarin should be within a physiologically relevant range.

- Incubate the mixture at 37°C for various time points (e.g., 0.5, 1, 2, 5, and 10 minutes) with gentle agitation.

- To determine the contribution of passive diffusion, run a parallel experiment at 4°C.

3. Separation of Hepatocytes from the Incubation Medium:

- At each time point, terminate the uptake by transferring an aliquot of the cell suspension to a microcentrifuge tube containing a layer of oil (e.g., a silicone oil/mineral oil mixture with a density higher than the buffer but lower than the cells) layered over a lysis buffer (e.g., 1N NaOH).

- Immediately centrifuge the tubes at high speed (e.g., 13,000 x g) for a short duration (e.g., 15-30 seconds). This will pellet the hepatocytes through the oil layer into the lysis buffer, while the incubation medium remains above the oil.

4. Quantification:

- Aspirate the incubation medium and the oil layer.

- Quantify the amount of radiolabeled Warfarin in the cell lysate using liquid scintillation counting.

- Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the uptake data.

5. Data Analysis:

- Calculate the rate of uptake at each time point, expressed as pmol of Warfarin per mg of protein per minute.

- Subtract the uptake at 4°C (passive diffusion) from the uptake at 37°C to determine the active transport component.

- To determine kinetic parameters (Km and Vmax), perform the assay with a range of Warfarin concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Caco-2 Cell Permeability Assay